molecular formula C24H18N4O5 B11593598 (2E)-2-cyano-N-(furan-2-ylmethyl)-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11593598
M. Wt: 442.4 g/mol
InChI Key: WHEBYHALMDGTSN-DTQAZKPQSA-N
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Description

(2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(4-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that combines several functional groups, including a cyano group, a furan ring, a methoxyphenoxy group, and a pyrido[1,2-a]pyrimidinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(4-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE typically involves multi-step organic synthesis. The key steps include the formation of the pyrido[1,2-a]pyrimidinone core, the introduction of the cyano group, and the attachment of the furan and methoxyphenoxy groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are often employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(4-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(4-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(4-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(4-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE include other pyrido[1,2-a]pyrimidinone derivatives, furan-containing compounds, and cyano-substituted molecules. Examples include:

    Pyrido[1,2-a]pyrimidinone derivatives: Compounds with similar core structures but different substituents.

    Furan-containing compounds: Molecules with furan rings and various functional groups.

    Cyano-substituted molecules: Compounds with cyano groups attached to different core structures.

Uniqueness

The uniqueness of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(4-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE lies in its combination of functional groups and its potential for diverse biological activities. The presence of the cyano group, furan ring, and methoxyphenoxy group in a single molecule provides unique chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H18N4O5

Molecular Weight

442.4 g/mol

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C24H18N4O5/c1-31-17-7-9-18(10-8-17)33-23-20(24(30)28-11-3-2-6-21(28)27-23)13-16(14-25)22(29)26-15-19-5-4-12-32-19/h2-13H,15H2,1H3,(H,26,29)/b16-13+

InChI Key

WHEBYHALMDGTSN-DTQAZKPQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCC4=CC=CO4

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCC4=CC=CO4

Origin of Product

United States

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